molecular formula C10H16O4 B170668 Tert-butyl 3,5-dioxohexanoate CAS No. 116967-26-1

Tert-butyl 3,5-dioxohexanoate

Cat. No. B170668
CAS RN: 116967-26-1
M. Wt: 200.23 g/mol
InChI Key: IEMDBJOYPKSZKH-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dioxohexanoate is a chemical compound with the molecular formula C10H16O4 . It is used in the synthesis of cholesterol-lowering drugs such as atorvastatin and rosuvastatin .


Synthesis Analysis

The asymmetric synthesis of this compound has been achieved using a whole cell biotransformation process with Lactobacillus kefir . The process involves the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH . A tetrad mutant of LkADH (LkTADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H16O4 . More detailed structural analysis would require additional information such as spectroscopic data.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its reduction to form (S)-CHOH, a valuable chiral synthon . This reaction is catalyzed by the enzyme alcohol dehydrogenase from Lactobacillus kefir .

Scientific Research Applications

Biosynthesis and Biotransformation

Tert-butyl 3,5-dioxohexanoate is utilized in the biosynthesis and biotransformation processes. One notable application is in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of atorvastatin and rosuvastatin. Research by Liu et al. (2018) demonstrated the use of carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media to enhance the biotransformation process, achieving high yields and excellent enantiomeric excess (ee) Liu et al., 2018. Similarly, Liu et al. (2017) conducted directed evolution of carbonyl reductase from the same organism to improve its activity for efficient synthesis of the intermediate Liu et al., 2017.

Chemoenzymatic Synthesis

This compound is involved in the chemoenzymatic synthesis of statine side chain building blocks, as detailed by Rieder et al. (2017). The study showcased the enzymatic reduction of 6-substituted dioxohexanoates and its application in the total synthesis of cholesterol-lowering compounds Rieder et al., 2017.

Stereoselective Synthesis

In the stereoselective synthesis domain, Wolberg et al. (2001) presented a chemoenzymatic method to synthesize all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate. This involved a highly regio- and enantioselective single-site reduction of tert-butyl 6-chloro-3,5-dioxohexanoate Wolberg et al., 2001. Additionally, Amidjojo et al. (2005) developed an efficient whole cell biotransformation process using Lactobacillus kefir for the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, another chiral building block for HMG-CoA reductase inhibitors Amidjojo et al., 2005.

Redox Shuttle Stability

Zhang et al. (2010) explored the redox shuttle stability of 3,5-di-tert-butyl-1,2-dimethoxybenzene, a compound synthesized from this compound, for overcharge protection of lithium-ion batteries. This study provided insights into the electrochemical stability and potential use of this compound derivatives in battery technology Zhang et al., 2010.

Mechanism of Action

The mechanism of action of Tert-butyl 3,5-dioxohexanoate in the synthesis of cholesterol-lowering drugs involves its reduction to form (S)-CHOH . This compound is then used as a chiral building block in the synthesis of drugs like atorvastatin and rosuvastatin .

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3,5-dioxohexanoate is not available in the retrieved sources, general safety measures for handling similar chemical compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

Future research directions could involve improving the efficiency of the enzymatic synthesis process of Tert-butyl 3,5-dioxohexanoate . Additionally, new methods for the dynamic kinetic resolution of similar compounds have been introduced, which could potentially be applied to this compound .

properties

IUPAC Name

tert-butyl 3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMDBJOYPKSZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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